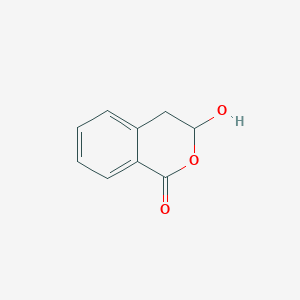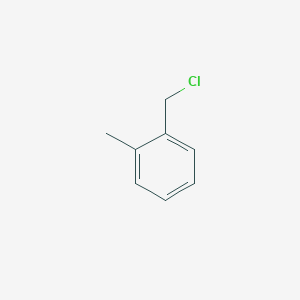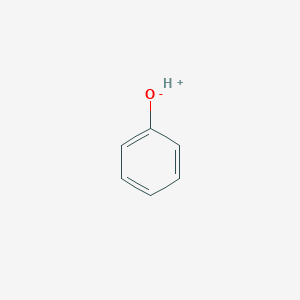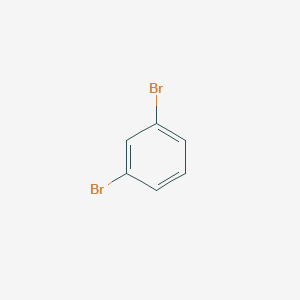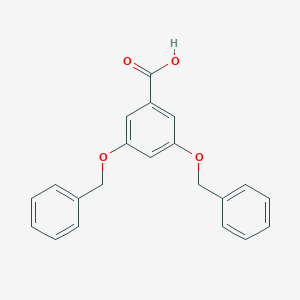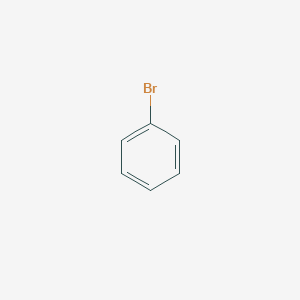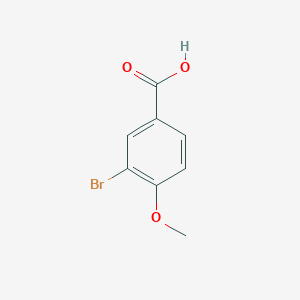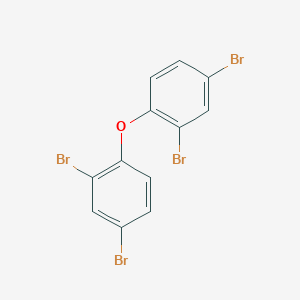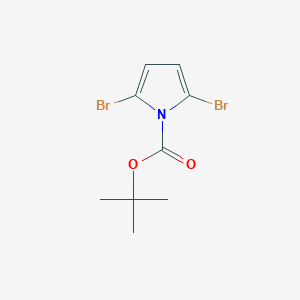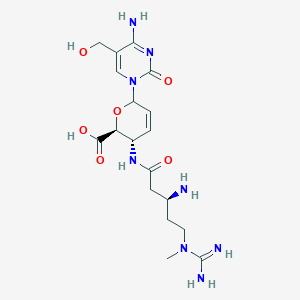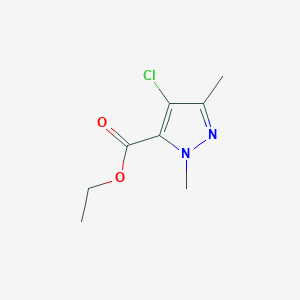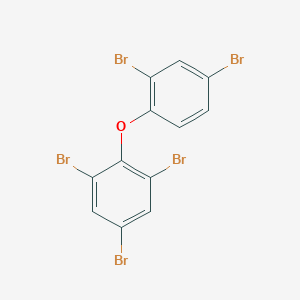
3-Acetamido-5-iodoproflavine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-5-iodoproflavine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of proflavine and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-5-iodoproflavine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-Acetamido-5-iodoproflavine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
3-Acetamido-5-iodoproflavine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Acetamido-5-iodoproflavine in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetamido-5-iodoproflavine. One of the major directions is to further investigate its anti-cancer properties and develop new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as wound healing and inflammation.
Synthesemethoden
3-Acetamido-5-iodoproflavine can be synthesized through various methods. One of the most common methods is the reaction of proflavine with iodine and acetic anhydride. In this method, proflavine is first treated with iodine to form 3-iodoproflavine. This compound is then treated with acetic anhydride to form 3-Acetamido-5-iodoproflavine.
Eigenschaften
CAS-Nummer |
121284-42-2 |
|---|---|
Produktname |
3-Acetamido-5-iodoproflavine |
Molekularformel |
C15H12IN3O |
Molekulargewicht |
377.18 g/mol |
IUPAC-Name |
N-(6-amino-5-iodoacridin-3-yl)acetamide |
InChI |
InChI=1S/C15H12IN3O/c1-8(20)18-11-4-2-9-6-10-3-5-12(17)14(16)15(10)19-13(9)7-11/h2-7H,17H2,1H3,(H,18,20) |
InChI-Schlüssel |
MVLIXHWFINSYEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
Kanonische SMILES |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1 |
Andere CAS-Nummern |
121284-42-2 |
Synonyme |
3-acetamido-5-iodo-6-aminoacridine 3-acetamido-5-iodoproflavine 3-acetamido-5-iodoproflavine, (125I)-isomer 3-AMIPF iodoacetylproflavine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



